![molecular formula C12H24O2Si2 B14397357 Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane CAS No. 89861-14-3](/img/structure/B14397357.png)
Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane is an organosilicon compound characterized by its unique structure, which includes a furan ring substituted with trimethylsilyl and ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane typically involves the reaction of furan derivatives with trimethylsilyl reagents under controlled conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of a boron reagent with a halogenated furan derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trimethylsilyl and ethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used
Scientific Research Applications
Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in medicinal chemistry for the synthesis of therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The furan ring can act as a reactive site for electrophilic and nucleophilic attacks, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the furan and ethoxy groups.
Ethoxytrimethylsilane: Contains an ethoxy group similar to Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane but lacks the furan ring.
Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups, used as a radical reducing agent.
Uniqueness
This compound is unique due to its combination of a furan ring with trimethylsilyl and ethoxy groups. This structure imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis and materials science .
Properties
CAS No. |
89861-14-3 |
|---|---|
Molecular Formula |
C12H24O2Si2 |
Molecular Weight |
256.49 g/mol |
IUPAC Name |
trimethyl-[2-(2-trimethylsilylfuran-3-yl)ethoxy]silane |
InChI |
InChI=1S/C12H24O2Si2/c1-15(2,3)12-11(7-9-13-12)8-10-14-16(4,5)6/h7,9H,8,10H2,1-6H3 |
InChI Key |
HDDMQHBPNYIPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CO1)CCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
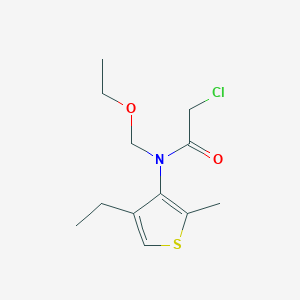
![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
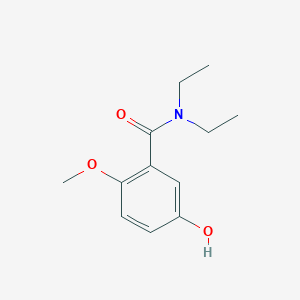

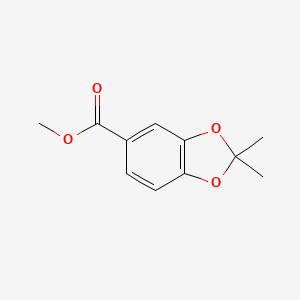
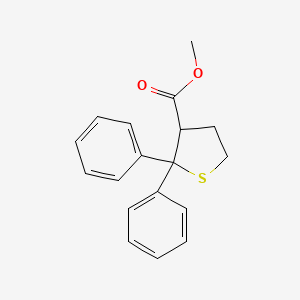
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)
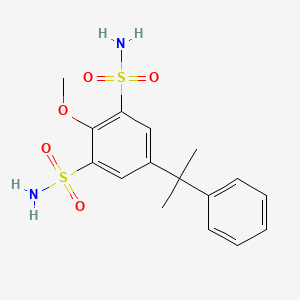

![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
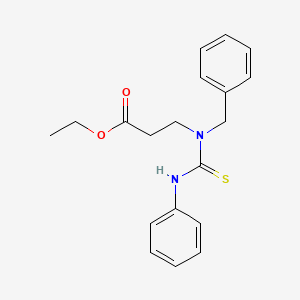
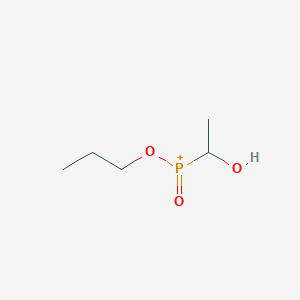
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
